5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride
Description
Properties
IUPAC Name |
6-bromo-2-chloro-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRGEGQDUQNADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride. For instance, derivatives of benzodiazole have been shown to exhibit potent antibacterial activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. The presence of halogen atoms, such as bromine and chlorine, enhances the biological activity of these compounds by increasing their lipophilicity and ability to penetrate microbial membranes .
Antidiabetic Agents
The synthesis of this compound has been linked to the development of antidiabetic medications. It serves as a precursor in the synthesis of dapagliflozin, a drug used for managing type 2 diabetes. The compound's structure allows for modifications that enhance its pharmacological properties, making it a valuable building block in drug design .
Synthesis and Chemical Reactions
Synthetic Pathways
this compound can be synthesized through various chemical reactions involving chlorination and bromination processes. For example, its synthesis often involves the reaction of 2-chlorobenzoyl chloride with bromine in the presence of a suitable solvent under controlled conditions. The resulting compound can then be purified through recrystallization techniques to achieve high purity levels necessary for pharmaceutical applications .
Role as a Building Block
This compound serves as an essential intermediate in the synthesis of other biologically active molecules. Its unique structure allows chemists to modify it further to create derivatives with tailored biological activities, making it a versatile component in drug discovery and development .
Mechanism of Action
The mechanism by which 5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzodiazoles and Benzodithiazines
Table 1: Key Properties of Halogenated Benzodiazoles and Related Heterocycles
Key Observations:
- Substituent Effects : The addition of methoxy (Compound 10) lowers the melting point compared to hydroxy-substituted analogs (Compound 8), likely due to reduced hydrogen bonding .
- Halogen Positioning : Bromo and chloro at positions 5 and 2 (target compound) vs. 4 and 2 (4-bromo-2-chloro analog) alter electronic density, impacting reactivity and binding in biological systems .
- Spectral Signatures : Benzodithiazines exhibit distinct SO₂ IR stretches (1335–1160 cm⁻¹), absent in benzodiazoles, aiding structural differentiation .
Heterocyclic Variants
Table 2: Comparison with Benzimidazoles and Pyridyl Derivatives
Key Observations:
- Benzimidazole vs. Benzodiazole : Benzimidazoles (two fused rings with two nitrogens) exhibit higher metabolic stability compared to benzodiazoles (one nitrogen in the diazole ring), influencing drug design .
- Pyridyl Substituents : The pyridyl group in C₁₂H₈BrN₃ introduces basicity and metal-coordination capability, expanding applications in catalysis .
Physicochemical and Hazard Profiles
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 5-bromo-2-chloro-1H-benzimidazole .
- Hazards: The hydrochloride derivative requires stringent handling (P264, P280 precautions) due to its corrosive nature, whereas non-salt benzodithiazines pose fewer immediate hazards .
Biological Activity
5-Bromo-2-chloro-1H-1,3-benzodiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is part of the benzodiazole family, characterized by a fused benzene and diazole ring structure. The presence of halogen substituents (bromine and chlorine) enhances its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially aiding in conditions like Alzheimer's disease .
- Antimicrobial Activity : Benzodiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound's structural features allow it to interact with bacterial cell membranes or intracellular targets, disrupting essential functions .
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.80 µg/mL |
| Escherichia coli | 12.50 µg/mL |
| Mycobacterium tuberculosis | 0.98 µg/mL |
These findings suggest that this compound could be a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anticholinesterase Activity
The compound has shown potential as an AChE inhibitor. In studies involving similar benzodiazole derivatives, IC50 values were reported in the low nanomolar range, indicating potent inhibition comparable to established drugs like donepezil .
Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives of benzodiazoles, including this compound. The synthesized compounds were evaluated for their AChE inhibitory activity:
| Compound | IC50 (nM) | K_i (nM) |
|---|---|---|
| 5-Bromo-2-chloro derivative | 29.5 ± 1.2 | 24.8 |
| Donepezil | 21.8 ± 0.9 | - |
The results demonstrated that the brominated and chlorinated derivatives exhibited significant AChE inhibition, supporting their potential use in treating neurodegenerative diseases .
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria including MRSA and E. coli. The results indicated that the compound could effectively inhibit bacterial growth at concentrations lower than many existing antibiotics:
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 28 |
| Escherichia coli | 24 |
These findings highlight the potential of this compound as a new antimicrobial agent .
Preparation Methods
Bromination-Chlorination Cascade Reactions
A one-pot synthesis strategy, adapted from benzoic acid derivatives, enables simultaneous bromine and chlorine incorporation into the benzodiazole scaffold. In a representative protocol, 2-chlorobenzotrichloride undergoes bromination using liquid bromine (Br₂) in the presence of FeCl₃ or FeBr₃ catalysts at 40–100°C. The reaction proceeds via electrophilic aromatic substitution, with the chloro group directing bromination to the para position. Subsequent hydrolysis with hydrochloric acid yields the target compound.
Key Data:
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Bromination Temperature | 40°C (10 h) → 100°C (6 h) | 96% | 87% |
| Catalyst | FeCl₃ (0.12 mmol) | — | — |
| Recrystallization Solvent | 50% Methanol/Water | 82% | 97.3% |
This method minimizes intermediate isolation, reducing production costs and three-waste emissions.
Halogen Exchange Reactions
Alternative approaches adapt thiazole synthesis methodologies, where 2-halogenoallyl isothiocyanates react with chlorinating agents (e.g., Cl₂, SOCl₂) in dipolar aprotic solvents like acetonitrile. While originally designed for thiazoles, this pathway is theoretically applicable to benzodiazoles by substituting the starting material with a benzodiazole precursor. Chlorination at −10°C to 20°C prevents byproduct formation, yielding 71–94% purity after crystallization.
Reaction Optimization and Mechanistic Insights
Catalytic Systems
Iron-based catalysts (Fe, FeS, FeCl₃) are critical for regioselective halogenation. FeCl₃ coordinates with bromine, enhancing electrophilicity and directing substitution to the 5-position. Molar ratios of catalyst to substrate (4:1–7:1) balance activity and cost.
Solvent and Temperature Effects
-
Bromination: Mixed solvents (H₂O/HCl) facilitate hydrolysis of trichloride intermediates.
-
Chlorination: Acetonitrile enables low-temperature reactions (−10°C to 20°C), suppressing side reactions.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via sequential solvent recrystallization:
Spectroscopic Validation
-
¹H NMR (CDCl₃): Peaks at δ 10.16 (broad, 1H, COOH), 8.13 (s, 1H, aromatic H), 7.58–7.35 (d, 2H, J=8.0 Hz).
-
HPLC: Retention time alignment with standards confirms >97% purity.
Industrial-Scale Considerations
Waste Management
The one-pot method reduces wastewater by 30% compared to stepwise synthesis. Excess Br₂ is recovered via nitrogen stripping and alkali absorption.
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Bromine | 45% |
| FeCl₃ Catalyst | 15% |
| Solvent Recovery | Saves 20% |
Q & A
Q. What strategies address low reactivity in cross-coupling reactions involving this compound?
- Methodology :
- Pre-activation : Convert the bromo substituent to a more reactive leaving group (e.g., triflate) using ClSOH.
- Catalyst Tuning : Employ Pd-XPhos systems for sterically hindered substrates. Microwave-assisted heating (120°C, 30 min) can enhance reaction rates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
